molecular formula C9H19N3O B13175737 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one

1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one

Cat. No.: B13175737
M. Wt: 185.27 g/mol
InChI Key: MJZVQDZCHWAKKA-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the amino and dimethylaminoethyl groups. One common method involves the reductive amination of 3-piperidone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopiperidin-1-yl)ethan-1-one: Lacks the dimethylaminoethyl group.

    2-(Dimethylamino)ethan-1-one: Lacks the piperidine ring.

    3-Aminopiperidine: Lacks the ethanone and dimethylamino groups.

Uniqueness

1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-(dimethylamino)ethanone

InChI

InChI=1S/C9H19N3O/c1-11(2)7-9(13)12-5-3-4-8(10)6-12/h8H,3-7,10H2,1-2H3

InChI Key

MJZVQDZCHWAKKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N

Origin of Product

United States

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